An In-depth Technical Guide to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS: 6096-83-9)
An In-depth Technical Guide to 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (CAS: 6096-83-9)
Executive Summary
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its structure, featuring two distinct bromine atoms—one on the aromatic ring and one at the alpha-position to the carbonyl group—provides two reactive sites for orthogonal chemical transformations. This dual reactivity makes it an exceptionally valuable building block for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and biaryl systems relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and detailed experimental protocols, offering researchers a practical resource for leveraging this versatile reagent in their work.
Introduction to a Bifunctional Synthetic Building Block
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, also known as 2,3'-Dibromo-4'-methoxyacetophenone, belongs to the class of α-bromoacetophenones.[1] This class of compounds is renowned in organic synthesis for the reactivity of the α-carbon, which is highly susceptible to nucleophilic attack, making them ideal precursors for a multitude of chemical transformations.[2] The presence of the additional aryl bromide on the phenyl ring expands its synthetic utility far beyond that of typical α-bromoacetophenones, allowing for sequential or one-pot reactions targeting different parts of the molecule. The methoxy group also influences the electronic properties of the aromatic ring, providing an additional point for potential modification or influencing reaction regioselectivity.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and analytical characteristics is fundamental for its effective use and characterization in a research setting.
| Property | Value | Source |
| CAS Number | 6096-83-9 | [1][4] |
| Molecular Formula | C₉H₈Br₂O₂ | [1] |
| Molecular Weight | 307.97 g/mol | [5] |
| IUPAC Name | 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone | [1] |
| Appearance | Solid (Typical) | [3] |
| Melting Point | Data not consistently available; related compounds like 2-bromo-4'-methoxyacetophenone melt at 69-71 °C | [6] |
Expected Spectroscopic Data: Characterization relies on standard spectroscopic methods. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes) will result in a characteristic isotopic pattern in the mass spectrum.
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | - A singlet for the α-bromomethylene protons (-CH₂Br) around δ 4.4 ppm.[7]- A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.- A series of multiplets or distinct signals in the aromatic region (δ 6.9-8.2 ppm) corresponding to the three protons on the substituted phenyl ring. |
| ¹³C NMR (CDCl₃) | - A signal for the α-bromomethylene carbon (-CH₂Br) around δ 30-31 ppm.[7]- A signal for the methoxy carbon (-OCH₃) around δ 56 ppm.- Multiple signals in the aromatic region (δ 110-158 ppm), including two carbons bonded to bromine and oxygen.- A carbonyl carbon (C=O) signal around δ 190 ppm.[7] |
| IR Spectroscopy | - A strong carbonyl (C=O) stretching band around 1690 cm⁻¹.- C-Br stretching vibrations in the lower frequency region.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A complex molecular ion peak cluster (M, M+2, M+4) due to the two bromine isotopes, with the most intense peaks corresponding to the combinations of ⁷⁹Br and ⁸¹Br. |
Synthesis and Mechanism
The primary route for synthesizing 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is the selective α-bromination of its precursor, 1-(3-bromo-4-methoxyphenyl)ethanone.
Core Reaction: α-Bromination of an Acetophenone Derivative
The acid-catalyzed bromination of acetophenones is a classic and effective method.[8] The reaction proceeds through an enol intermediate, which is the rate-determining step. This enol then attacks molecular bromine to yield the α-brominated product.[8] N-Bromosuccinimide (NBS) is often preferred as a brominating agent for its safer handling and ability to provide a low, steady concentration of bromine, which can improve selectivity and reduce side reactions.[9][10]
Causality in Reagent Selection:
-
Brominating Agent: While liquid bromine can be used, NBS is often the reagent of choice to avoid over-bromination and the hazards associated with handling Br₂.[10]
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is used to accelerate the formation of the enol intermediate, which is the rate-limiting step of the reaction.[9][11]
-
Solvent: Solvents like chloroform or more modern, recyclable ionic liquids can be employed as the reaction medium.[9][10]
Key Reactions and Synthetic Applications
The unique structure of this compound offers two primary handles for chemical modification: the highly reactive α-bromoketone and the less reactive aryl bromide. This allows for a diverse range of synthetic applications.
// Reactions at alpha-bromo position thiazole [label="Thiazole Synthesis\n(Hantzsch Reaction)", pos="-3,-1.5!", fillcolor="#E8F0FE"]; imidazole [label="Imidazole Synthesis", pos="-3,1.5!", fillcolor="#E8F0FE"]; other_heterocycles [label="Other Heterocycles\n(e.g., via S_N2)", pos="-4,0!", fillcolor="#E8F0FE"];
// Reactions at aryl-bromo position suzuki [label="Biaryl Ketones\n(Suzuki Coupling)", pos="3,-1.5!", fillcolor="#D9EAD3"]; heck [label="Styrene Derivatives\n(Heck Coupling)", pos="3,1.5!", fillcolor="#D9EAD3"]; buchwald [label="Aniline Derivatives\n(Buchwald-Hartwig)", pos="4,0!", fillcolor="#D9EAD3"];
// Edges center_node -> thiazole [label=" + Thioamide", color="#EA4335"]; center_node -> imidazole [label=" + Amidine", color="#EA4335"]; center_node -> other_heterocycles [label=" + Nucleophile", color="#EA4335"];
center_node -> suzuki [label=" + Boronic Acid, Pd(0)", color="#34A853"]; center_node -> heck [label=" + Alkene, Pd(0)", color="#34A853"]; center_node -> buchwald [label=" + Amine, Pd(0)", color="#34A853"]; } dot Caption: Key reaction pathways available from the title compound.
Reactions at the α-Bromo Position: Heterocycle Synthesis
The α-bromoketone moiety is a powerful electrophile, ideal for constructing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.[12]
-
Hantzsch Thiazole Synthesis: This is a classic and highly reliable method for forming a thiazole ring.[13] The reaction involves the condensation of the α-bromoketone with a thioamide (like thiourea or thioacetamide).[10][13] The process proceeds via a nucleophilic attack of the thioamide's sulfur atom, followed by cyclization and dehydration to form the aromatic thiazole ring.[13] The resulting thiazole derivatives are important in drug discovery, with applications as anti-inflammatory, anti-HIV, and anti-cancer agents.[10]
-
Imidazole Synthesis: Similarly, reaction with amidines can lead to the formation of imidazole rings, another critical heterocyclic core in medicinal chemistry.[13]
Reactions at the Aryl Bromide Position: Cross-Coupling
The aryl bromide functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This site is generally less reactive than the α-bromo position, allowing for selective reactions.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl linkages by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base.[14] This method is widely used to synthesize complex molecules, including pharmaceuticals like the cholesterol drug fenofibrate. The choice of palladium source, ligand, and base is crucial for achieving high yields.[15][16]
-
Other Cross-Couplings: The aryl bromide can also participate in other transformations such as the Heck reaction (coupling with alkenes) and the Buchwald-Hartwig amination (coupling with amines), further expanding its synthetic potential.
Safety, Handling, and Storage
As with all α-bromoacetophenones, this compound should be handled with care due to its lachrymatory and corrosive properties.
-
Hazards: It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][5] Some related compounds are known to cause severe skin burns and eye damage.[6][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19] Work should be conducted in a well-ventilated fume hood.[5]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[18][20]
Experimental Protocols
The following protocols are representative examples of the synthesis and application of the title compound.
Protocol 1: Synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone
This procedure is adapted from general methods for the α-bromination of ketones.[9][11]
-
Reaction Setup: To a solution of 1-(3-bromo-4-methoxyphenyl)ethanone (1.0 eq.) in a suitable solvent (e.g., chloroform or an ionic liquid like [bmim]PF₆), add a catalytic amount of p-toluenesulfonic acid (p-TsOH·H₂O, ~0.1 eq.).
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise to the stirred solution at room temperature. The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine/NBS.
-
Extraction: If using an organic solvent like chloroform, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. If using an ionic liquid, the product can be extracted with a non-polar solvent like diethyl ether.[9]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone.
Protocol 2: Hantzsch Synthesis of a 2-Aminothiazole Derivative
This protocol describes a general procedure for synthesizing a thiazole derivative.[13]
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.0 eq.) in ethanol.
-
Reagent Addition: Add 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (1.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold water.
-
Neutralization & Extraction: If the product does not precipitate, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Conclusion
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone is a potent and versatile synthetic intermediate. Its dual reactive sites—the α-bromoketone and the aryl bromide—provide chemists with a strategic advantage for the efficient synthesis of complex molecules, particularly for building diverse libraries of heterocyclic and biaryl compounds. A clear understanding of its reactivity, coupled with careful handling and adherence to established protocols, enables its successful application in cutting-edge research and development in the pharmaceutical and chemical industries.
References
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